molecular formula C24H24N2O3 B12458877 3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one

3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one

Cat. No.: B12458877
M. Wt: 388.5 g/mol
InChI Key: JYOLPDWVAMBMQN-UHFFFAOYSA-N
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Description

(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one is a complex organic compound that features a combination of indole, piperidine, and benzylidene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1H-indole-3-carbaldehyde with 1-methyl-4-piperidone in the presence of a base to form the intermediate product. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole or benzylidene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and benzylidene moieties.

    Reduction: Reduced forms of the compound, such as the corresponding alcohols.

    Substitution: Substituted derivatives with various functional groups attached to the indole or benzylidene rings.

Scientific Research Applications

(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

Mechanism of Action

The mechanism of action of (E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzylidene group may also contribute to the compound’s biological effects by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: A compound with a similar indole structure, known for its anticancer properties.

    3,4-Dimethoxybenzaldehyde: Shares the benzylidene moiety and is used in the synthesis of various organic compounds.

    1-Methyl-4-piperidone: The piperidine ring is a common structural motif in many bioactive compounds.

Uniqueness

(E)-3-((1H-Indol-3-yl)methylene)-5-((E)-3,4-dimethoxybenzylidene)-1-methylpiperidin-4-one is unique due to its combination of indole, piperidine, and benzylidene moieties, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler compounds.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one

InChI

InChI=1S/C24H24N2O3/c1-26-14-18(10-16-8-9-22(28-2)23(11-16)29-3)24(27)19(15-26)12-17-13-25-21-7-5-4-6-20(17)21/h4-13,25H,14-15H2,1-3H3

InChI Key

JYOLPDWVAMBMQN-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=CC2=CC(=C(C=C2)OC)OC)C(=O)C(=CC3=CNC4=CC=CC=C43)C1

Origin of Product

United States

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